molecular formula C12H10S2 B11995390 1-Naphthalenecarbodithioic acid, methyl ester CAS No. 5925-54-2

1-Naphthalenecarbodithioic acid, methyl ester

Cat. No.: B11995390
CAS No.: 5925-54-2
M. Wt: 218.3 g/mol
InChI Key: AGFZUWXGHUIPNE-UHFFFAOYSA-N
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Description

1-Naphthalenecarbodithioic acid, methyl ester is an organic compound with the molecular formula C({12})H({10})S(_{2}) It is a derivative of naphthalene, characterized by the presence of a carbodithioic acid group esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenecarbodithioic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with carbon disulfide and methyl iodide. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

1-Naphthylamine+CS2+CH3I1-Naphthalenecarbodithioic acid, methyl ester\text{1-Naphthylamine} + \text{CS}_2 + \text{CH}_3\text{I} \rightarrow \text{this compound} 1-Naphthylamine+CS2​+CH3​I→1-Naphthalenecarbodithioic acid, methyl ester

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenecarbodithioic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

1-Naphthalenecarbodithioic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, as the carbodithioic acid group can interact with thiol groups in proteins.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-naphthalenecarbodithioic acid, methyl ester exerts its effects often involves the interaction of its carbodithioic acid group with other chemical entities. This group can form strong bonds with metals and thiol groups, making it useful in catalysis and enzyme inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

1-Naphthalenecarbodithioic acid, methyl ester can be compared with other similar compounds such as:

    1-Naphthalenecarboxylic acid, methyl ester: This compound lacks the sulfur atoms present in the carbodithioic acid derivative, leading to different chemical properties and reactivity.

    1-Naphthalenethiol: Contains a thiol group instead of the carbodithioic acid group, resulting in different applications and reactivity.

    1-Naphthalenecarboxylic acid, ethyl ester: Similar to the methyl ester but with an ethyl group, affecting its physical properties and reactivity.

Properties

CAS No.

5925-54-2

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

methyl naphthalene-1-carbodithioate

InChI

InChI=1S/C12H10S2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

AGFZUWXGHUIPNE-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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